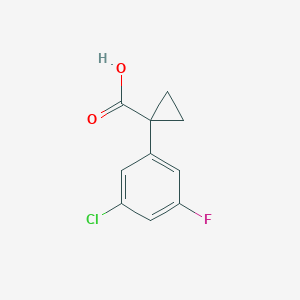
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO. It has a molecular weight of 204.05 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of cyclopropane derivatives like 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol can be achieved through various methods. One such method is the Corey-Chaykovsky reaction, which involves the reaction of sulfonium ylides with carbonyl compounds to yield epoxides . Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The InChI code for 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol is 1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides or triflates in the presence of substoichiometric amounts of zinc bromide to produce cyclopropyl arenes . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 204.05 . The compound should be stored in a refrigerator .Safety and Hazards
The compound is classified under the GHS07 category. It has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol involves the conversion of 2,6-dichloropyridine to the corresponding cyclopropanol derivative.", "Starting Materials": [ "2,6-dichloropyridine", "Sodium hydride (NaH)", "Bromochloromethane (CH2BrCl)", "Diethyl ether (Et2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)" ], "Reaction": [ "Step 1: Treatment of 2,6-dichloropyridine with NaH in Et2O to form the corresponding pyridine anion.", "Step 2: Addition of CH2BrCl to the pyridine anion to form the corresponding cyclopropanol derivative.", "Step 3: Acidification of the reaction mixture with HCl to protonate the cyclopropanol derivative and form the corresponding cyclopropanol chloride.", "Step 4: Treatment of the cyclopropanol chloride with NaOH in water to form the corresponding cyclopropanol.", "Step 5: Purification of the cyclopropanol by extraction with Et2O and drying over Na2SO4.", "Step 6: Reduction of the cyclopropanol with NaBH4 in MeOH to form the corresponding cyclopropanol alcohol.", "Step 7: Acetylation of the cyclopropanol alcohol with AcOH to form the final product, 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol." ] } | |
Número CAS |
1935604-03-7 |
Nombre del producto |
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol |
Fórmula molecular |
C8H7Cl2NO |
Peso molecular |
204.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



